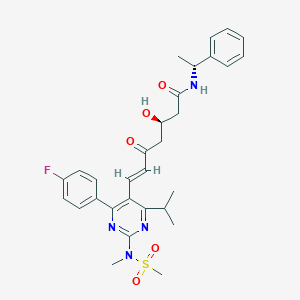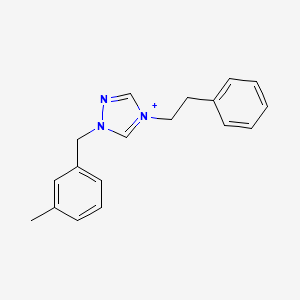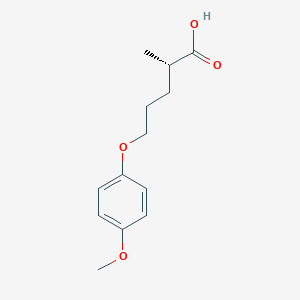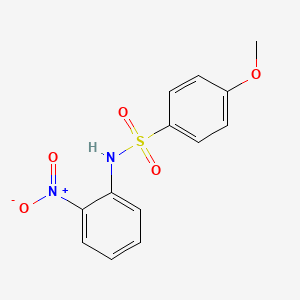![molecular formula C20H17F3N2O5 B13361096 2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one](/img/structure/B13361096.png)
2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyranone ring fused with a pyridoindole structure, which is further substituted with a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyridoindole core, which can be achieved through a cyclization reaction involving an appropriate indole precursor. The trifluoromethoxy group is introduced via nucleophilic substitution using a trifluoromethoxy reagent. The final step involves the formation of the pyranone ring through a condensation reaction with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group and the pyridoindole core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these molecular interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-{2-oxo-2-[8-(methoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-methyl-5-{2-oxo-2-[8-(ethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-methyl-5-{2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]ethoxy}-4H-pyran-4-one imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, distinguishing it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H17F3N2O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-methyl-5-[2-oxo-2-[8-(trifluoromethoxy)-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]ethoxy]pyran-4-one |
InChI |
InChI=1S/C20H17F3N2O5/c1-11-6-17(26)18(9-28-11)29-10-19(27)25-5-4-16-14(8-25)13-7-12(30-20(21,22)23)2-3-15(13)24-16/h2-3,6-7,9,24H,4-5,8,10H2,1H3 |
InChI Key |
HGQHAVAJHDMNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-chlorophenyl)-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361022.png)
![6-(2,3-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361025.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B13361047.png)
![(2E)-3-[5-(4-bromo-3-chlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13361071.png)

![6-(4-Iodophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361078.png)
![2-(1-{3-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-1-imidazolidinyl]propyl}-2-imidazolidinylidene)-1H-indene-1,3(2H)-dione](/img/structure/B13361083.png)



![1-[4-(difluoromethoxy)phenyl]-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361111.png)

